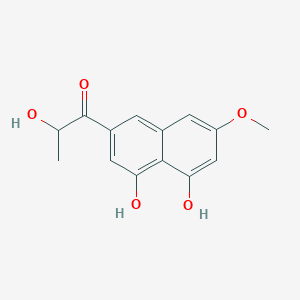
Chaetoatrosin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chaetoatrosin A is a natural product found in Amesia atrobrunnea with data available.
化学反応の分析
Enzymatic Inhibition Mechanism
Chaetoatrosin A primarily interacts with chitin synthase II (CHS II), a critical enzyme in fungal cell wall biosynthesis. Key findings include:
-
IC₅₀ Value : Inhibits CHS II by 50% at 104 µg/ml in enzymatic assays .
-
Antifungal Spectrum : Effective against Rhizoctonia solani, Pyricularia oryzae, and Trichophyton mentagrophytes .
-
Proposed Interaction : The hydroxypropionyl and methoxy groups likely coordinate with the enzyme’s active site, disrupting substrate binding or catalytic activity .
Structural Reactivity Analysis
The compound’s structure (1,8-dihydroxy-3-(2-hydroxypropionyl)-6-methoxynaphthalene) suggests reactivity at distinct functional groups:
Synthetic and Degradation Pathways
While no total synthesis of this compound has been reported, insights from structurally similar compounds suggest feasible routes:
-
Oxidative Coupling : Vanadium-catalyzed phenol coupling could construct the naphthalene core, as demonstrated in Chaetoglobin A’s synthesis .
-
Esterification : Late-stage acylation with 2-hydroxypropionic acid to install the hydroxypropionyl moiety .
-
Stability : Susceptible to photodegradation due to the conjugated naphthalene system, requiring storage in dark conditions .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating Chaetoatrosin A from natural sources?
Isolation requires a multi-step chromatographic approach. Begin with solvent extraction (e.g., methanol/ethyl acetate) followed by fractionation using silica gel column chromatography. Final purification can be achieved via reversed-phase HPLC, with UV detection at λ~280 nm (common for polyketides). Validate purity using LC-MS and NMR (¹H, ¹³C) . Include controls for solvent interference and replicate extractions to ensure consistency.
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation of this compound?
Contradictions often arise from impurities or solvent artifacts. Cross-validate data using:
- High-resolution MS to confirm molecular formula.
- 2D NMR techniques (HSQC, HMBC) for stereochemical assignments.
- X-ray crystallography if crystallizable. Discrepancies should prompt re-isolation or alternative derivatization (e.g., acetylation) to confirm functional groups .
Q. What bioassay frameworks are suitable for initial screening of this compound’s bioactivity?
Use tiered screening:
- Primary assays : Broad-spectrum antimicrobial disk diffusion (e.g., Staphylococcus aureus, Candida albicans) or cytotoxicity (MTT assay on cancer cell lines like HeLa).
- Secondary assays : Dose-response curves (IC₅₀ determination) and selectivity indices (e.g., comparing cancerous vs. non-cancerous cells). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .
Advanced Research Questions
Q. How should researchers design studies to investigate this compound’s mechanism of action (MoA) in complex biological systems?
Apply multi-omics integration :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to track protein expression changes.
- Metabolomics : LC-MS/MS to map metabolic pathway disruptions. Validate hypotheses using CRISPR knockouts or siRNA targeting candidate pathways (e.g., apoptosis regulators) .
Q. What strategies address conflicting results in this compound’s cytotoxicity across different cell lines?
Systematically evaluate:
- Cell line heterogeneity : Genetic profiling (e.g., STR DNA typing) to confirm identity.
- Microenvironment factors : Hypoxia vs. normoxia conditions.
- Pharmacokinetics : Cellular uptake efficiency (e.g., LC-MS quantification of intracellular concentrations). Use meta-analysis to compare datasets, adjusting for variables like passage number and culture media .
Q. How can computational tools enhance the optimization of this compound’s synthetic analogs?
Employ structure-activity relationship (SAR) modeling :
- Molecular docking : Predict binding affinities to target proteins (e.g., topoisomerase II).
- QSAR : Regression models linking substituent electronegativity/logP to bioactivity. Validate in vitro and prioritize analogs with >5-fold potency improvement over the parent compound .
Q. Methodological Best Practices
Q. What statistical approaches are critical for validating this compound’s dose-dependent effects?
- Non-linear regression for IC₅₀ calculations (e.g., GraphPad Prism).
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Power analysis to determine sample size adequacy (α=0.05, β=0.2) .
Q. How should researchers document experimental protocols for reproducibility?
Follow FAIR principles :
- Metadata : Detailed chromatography gradients, NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent).
- Raw data deposition : Public repositories (e.g., Zenodo) for spectra, chromatograms, and assay datasets.
- Code sharing : GitHub scripts for statistical analyses .
Q. Data Presentation Guidelines
Table 1 : Example framework for reporting this compound bioactivity data.
| Assay Type | Cell Line/Strain | IC₅₀ (μM) | Selectivity Index | Reference Compound |
|---|---|---|---|---|
| Cytotoxicity (MTT) | HeLa | 2.3 ± 0.4 | 8.2 (vs. HEK293) | Doxorubicin (0.7 μM) |
| Antimicrobial (MIC) | S. aureus | 12.5 | N/A | Vancomycin (1.0 μg/mL) |
特性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
1-(4,5-dihydroxy-7-methoxynaphthalen-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C14H14O5/c1-7(15)14(18)9-3-8-4-10(19-2)6-12(17)13(8)11(16)5-9/h3-7,15-17H,1-2H3 |
InChIキー |
XPOXRISVRJOBAH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C2C(=C1)C=C(C=C2O)OC)O)O |
同義語 |
chaetoatrosin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















